Ethyl 2-[(dimethoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate
Overview
Description
Ethyl 2-[(dimethoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate is an organophosphorus compound with the molecular formula C7H12F3O6P and a molecular weight of 280.14 g/mol . This compound is characterized by the presence of a trifluoromethyl group, a phosphoryl group, and an ethyl ester group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(dimethoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate typically involves the reaction of ethyl 3,3,3-trifluoropyruvate with dimethyl phosphite under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction mixture is typically subjected to distillation and recrystallization to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(dimethoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Phosphine oxides.
Substitution: Substituted trifluoromethyl derivatives.
Scientific Research Applications
Ethyl 2-[(dimethoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organophosphorus compounds.
Biology: Employed in the study of enzyme inhibition and protein phosphorylation.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of agrochemicals and flame retardants.
Mechanism of Action
The mechanism of action of Ethyl 2-[(dimethoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate involves its interaction with molecular targets such as enzymes. The phosphoryl group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction is crucial in the study of enzyme kinetics and the development of enzyme inhibitors .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(dimethoxyphosphoryl)acrylate: Similar in structure but lacks the trifluoromethyl group.
Mevinphos: An organophosphate insecticide with a similar phosphoryl group but different functional groups.
Uniqueness
Ethyl 2-[(dimethoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound in various chemical and biological applications .
Properties
IUPAC Name |
ethyl 2-dimethoxyphosphoryloxy-3,3,3-trifluoropropanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3O6P/c1-4-15-6(11)5(7(8,9)10)16-17(12,13-2)14-3/h5H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHMIKHXDBIEQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)OP(=O)(OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3O6P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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